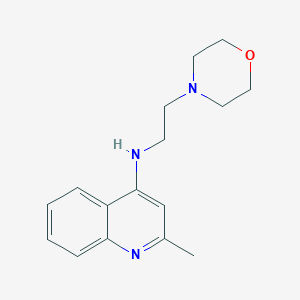![molecular formula C12H11NS B7441160 4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole](/img/structure/B7441160.png)
4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole, also known as cinnamyl thiazole ketone (CTK), is a chemical compound that has been studied for its potential applications in different fields, including pharmaceuticals, cosmetics, and food industries. CTK is a yellow to brownish liquid with a sweet, floral, and woody odor.
Wirkmechanismus
The mechanism of action of CTK is not fully understood, but it is believed to involve the inhibition of different enzymes and pathways in the cells. CTK has been shown to inhibit the growth of different bacterial and fungal strains by affecting their cell membranes and metabolic pathways. CTK has also been shown to inhibit the production of different inflammatory mediators, such as cytokines and prostaglandins, by affecting the signaling pathways in the cells. CTK has also been shown to induce apoptosis, or programmed cell death, in different cancer cells by affecting their mitochondrial function and DNA synthesis.
Biochemical and Physiological Effects
CTK has been shown to exhibit different biochemical and physiological effects, depending on the concentration and exposure time. CTK has been shown to induce oxidative stress and DNA damage in different cells at high concentrations and long exposure times. CTK has also been shown to affect the expression of different genes and proteins in the cells, leading to changes in cell proliferation, differentiation, and apoptosis. CTK has also been shown to affect the immune system by modulating the production of different cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
CTK has several advantages for lab experiments, including its low toxicity, stability, and solubility in different solvents. CTK is also relatively easy to synthesize and purify, making it accessible for different research groups. However, CTK also has some limitations, including its potential to induce oxidative stress and DNA damage at high concentrations and long exposure times. CTK also has a relatively short half-life in the body, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on CTK. One direction is to explore the potential use of CTK as an anti-cancer agent, either alone or in combination with other drugs. Another direction is to investigate the mechanism of action of CTK in more detail, including its effects on different signaling pathways and enzymes. Another direction is to study the potential use of CTK in different formulations, such as nanoparticles or liposomes, to improve its stability and bioavailability. Finally, another direction is to investigate the potential use of CTK in different clinical settings, such as wound healing, dermatitis, and oral infections.
Synthesemethoden
CTK can be synthesized through the reaction of cinnamaldehyde and thioacetamide in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction takes place in a solvent, such as ethanol, at a specific temperature and time. The resulting product is purified through distillation and recrystallization to obtain a high-purity CTK.
Wissenschaftliche Forschungsanwendungen
CTK has been studied for its potential applications in different fields, including pharmaceuticals, cosmetics, and food industries. In the pharmaceutical industry, CTK has been shown to exhibit antibacterial, antifungal, and anti-inflammatory activities. CTK has also been studied for its potential use as an antioxidant and anti-cancer agent. In the cosmetic industry, CTK has been used as a fragrance ingredient in different products, such as perfumes, lotions, and soaps. In the food industry, CTK has been used as a flavoring agent in different products, such as baked goods, candies, and beverages.
Eigenschaften
IUPAC Name |
4-methyl-2-[(E)-2-phenylethenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c1-10-9-14-12(13-10)8-7-11-5-3-2-4-6-11/h2-9H,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGRGPPMSNVTCL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

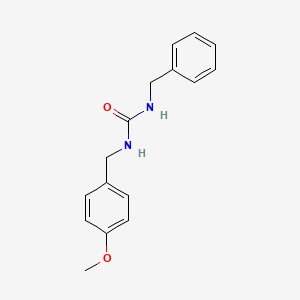
![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)
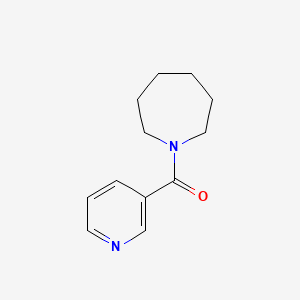
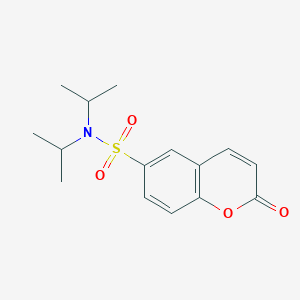
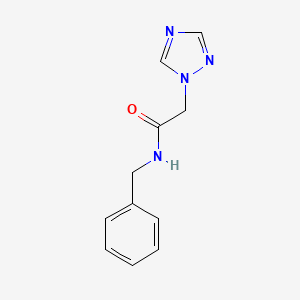
![[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B7441113.png)
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate](/img/structure/B7441121.png)
![[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate](/img/structure/B7441123.png)
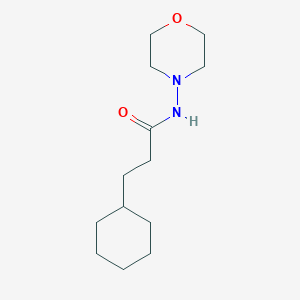
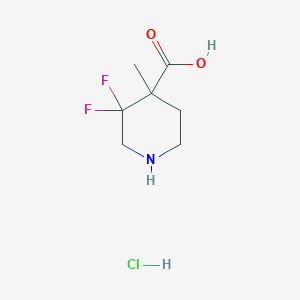
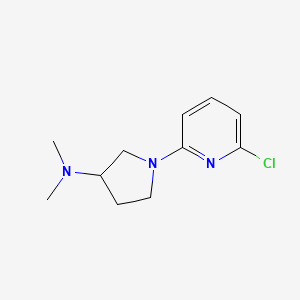
![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)
